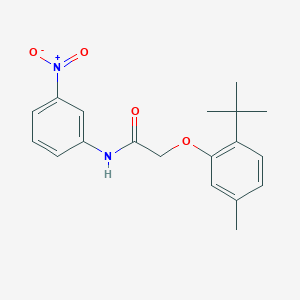

![molecular formula C17H21N7O2 B5521136 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole-based compounds often involves the cyclization of acrylamides with hydrazine hydrate, as described in the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, which bears structural similarities to the compound (Panchal & Patel, 2011). This methodology could be adapted for the synthesis of the specified compound, with appropriate modifications to the starting materials to incorporate the specific benzyl and methyl substituents.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by their planarity and the ability to form hydrogen bonds, contributing to their stability and reactivity. For example, a study on the crystal structure of a similar triazole compound revealed the significance of intramolecular hydrogen bonding and the planar nature of the triazole ring, which could be extrapolated to understand the structural aspects of the compound in focus (Ahmed et al., 2013).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, primarily due to their three nitrogen atoms, which make them versatile ligands in coordination chemistry. The reactivity can be influenced by substituents on the triazole ring, as seen in compounds where triazole acts as a scaffold for further chemical modifications (Ostapiuk et al., 2015).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility and melting points, are influenced by their molecular structure. For instance, the presence of substituents like benzyl and methyl groups can affect the compound's polarity and, consequently, its solubility in various solvents. The crystal structure analysis provides insights into the compound's solid-state properties, including molecular packing and intermolecular interactions (Karczmarzyk et al., 2012).

Chemical Properties Analysis

The chemical properties of such compounds are largely defined by the triazole core, which imparts the ability to engage in electron-rich interactions due to the nitrogen atoms. The electronic configuration and potential sites for nucleophilic attack can be elucidated through computational studies, which complement experimental findings to provide a comprehensive understanding of the compound's reactivity profile (Bulut et al., 2021).

科学的研究の応用

Synthesis and Characterization

The compound under discussion is closely related to triazole derivatives, which are known for their versatility in chemical synthesis. For example, a study on the click one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles showcases the synthesis of similar compounds through a three-component strategy. These compounds were characterized using various spectroscopic methods and their structures confirmed by X-ray diffraction analyses. Such methodologies could be applicable to the synthesis and structural elucidation of 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide, providing insights into its molecular geometry, stability, and reactivity (Ahmed et al., 2016).

Potential Biological Activities

Triazole derivatives are also explored for their biological activities. For instance, synthesis and characterization studies of novel imines and thiazolidinones derived from similar molecular frameworks have been conducted to evaluate their antimicrobial properties. These studies involve the synthesis of compounds followed by their evaluation against various bacterial and fungal strains, suggesting a potential research pathway for assessing the biological activities of 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide (Fuloria et al., 2009).

Chemical Reactivity and Applications

The chemical reactivity of such compounds is of significant interest, especially in the formation of complex heterocyclic structures. Studies on the coupling reactions of 1,2,4-triazole derivatives with active methylene compounds to form triazolotriazines illustrate the potential of triazole compounds in synthesizing novel heterocyclic structures with possible pharmaceutical applications. This reactivity could be explored in the context of 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide to discover new chemical entities (Tennant & Vevers, 1976).

特性

IUPAC Name |

2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(4-methyltriazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c1-13-10-22(21-19-13)9-8-18-16(25)12-24-17(26)23(14(2)20-24)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQZNFIBHFCZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)CCNC(=O)CN2C(=O)N(C(=N2)C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)

![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

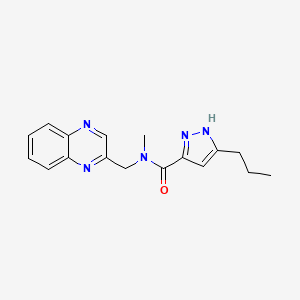

![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

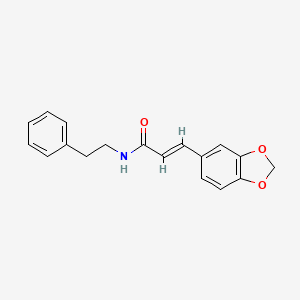

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)

![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)